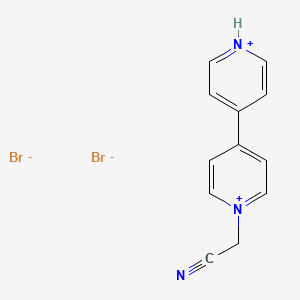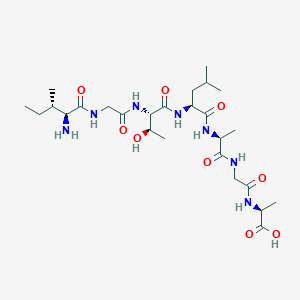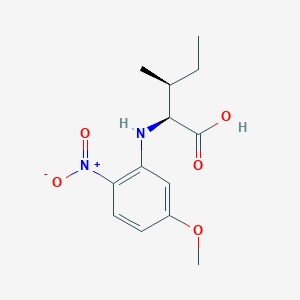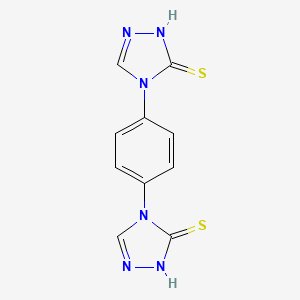
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3. It is a member of the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxy group and a phenylmethoxy group attached to a decynone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the hydroxy and phenylmethoxy groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, Lindlar’s catalyst in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the triple bond to a double or single bond.
Substitution: Replacement of the phenylmethoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxy and phenylmethoxy groups can influence its binding affinity and specificity for these targets. Additionally, the alkyne moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can be compared with other similar compounds, such as:
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-: Differing in the position of the hydroxy group, which can affect its reactivity and biological activity.
6-Decyn-5-one, 1-hydroxy-9-(methoxy)-: Lacking the phenyl group, which can influence its chemical properties and applications.
6-Decyn-5-one, 1-hydroxy-9-(phenyl)-: Lacking the methoxy group, which can alter its solubility and reactivity.
The uniqueness of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
616240-06-3 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
1-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3 |
InChI-Schlüssel |
YZPDOWNGGFMOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)



![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)

![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)


![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)

